molecular formula C8H8BrFO2S B2918409 2-Fluoro-4-(methylsulfonyl)benzyl bromide CAS No. 1401796-84-6

2-Fluoro-4-(methylsulfonyl)benzyl bromide

Cat. No.: B2918409
CAS No.: 1401796-84-6
M. Wt: 267.11
InChI Key: SCIXMRMYVLKFBO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)benzyl bromide is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl bromide typically involves the bromination of 2-Fluoro-4-(methylsulfonyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-Fluoro-4-(methylsulfonyl)benzyl azide, 2-Fluoro-4-(methylsulfonyl)benzyl thiocyanate, and 2-Fluoro-4-(methylsulfonyl)benzyl methoxide.

    Oxidation: Products include 2-Fluoro-4-(methylsulfonyl)benzyl sulfone.

    Reduction: The major product is 2-Fluorobenzyl bromide.

Scientific Research Applications

2-Fluoro-4-(methylsulfonyl)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The fluorine and methylsulfonyl groups influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methylsulfonyl)toluene: Similar structure but lacks the bromine atom.

    2-Fluorobenzyl bromide: Lacks the methylsulfonyl group.

    4-(Methylsulfonyl)benzyl bromide: Lacks the fluorine atom.

Uniqueness

2-Fluoro-4-(methylsulfonyl)benzyl bromide is unique due to the combined presence of the fluorine and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with the similar compounds listed above .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIXMRMYVLKFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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